5-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide
Overview
Description
“5-(2,3-dihydro-1,4-benzodioxin-6-yl)nicotinamide” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been synthesized and studied for its antibacterial potential .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound has been determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The compound exhibits considerable antibacterial potential, particularly when a small sized electron-donating group is present at the ortho-position .Physical and Chemical Properties Analysis
The compound has a molecular weight of 416.5, a XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 7 .Scientific Research Applications
Synthesis and Binding Affinities
Nicotinamide derivatives are synthesized and evaluated for their binding to specific receptors, such as 5-HT3 and dopamine D2 receptors, indicating their potential application in studying neurotransmitter systems and psychiatric disorders (Hirokawa, Yoshida, & Kato, 1998).
Antileukemic Effects
Certain nicotinamide analogs have been shown to potentiate the cytocidal effects of chemotherapeutic agents in vitro and in vivo, suggesting their role in enhancing cancer treatment efficacy (Berger, Catino, & Vietti, 1982).
NMR Hyperpolarization for Molecular Imaging
Nicotinamide-1-15N and its potential use in NMR hyperpolarization for enhancing molecular imaging techniques, specifically in probing metabolic processes in vivo, highlight its application in biomedical imaging and diagnostics (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).
Opioid Receptor Antagonism
Research into nicotinamide derivatives as opioid receptor antagonists provides insights into pain management and the development of novel analgesics, addressing opioid misuse and addiction (Takeuchi et al., 2007).
Neuroprotection and Na+/Ca2+ Exchange Inhibition
The study of nicotinamide derivatives for their selective inhibition of Na+/Ca2+ exchange isoforms offers potential therapeutic avenues for neuroprotective drugs, particularly in conditions like hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).
Future Directions
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c15-14(17)11-5-10(7-16-8-11)9-1-2-12-13(6-9)19-4-3-18-12/h1-2,5-8H,3-4H2,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVYZKXMDQVMSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=CN=C3)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.